
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O5 and its molecular weight is 468.554. The purity is usually 95%.
BenchChem offers high-quality N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Novel Synthesis Methods : A novel synthetic approach for the creation of oxalamides, including N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, has been developed. This method involves a one-pot synthesis technique that simplifies and increases the yield of oxalamide compounds (Mamedov et al., 2016).
Catalytic Applications : This compound has been utilized in the development of ligands for copper-catalyzed coupling reactions, demonstrating its potential in enhancing chemical synthesis processes (Chen et al., 2023).
Crystal Structure Analysis : The detailed crystal structure analysis of related compounds, such as dimethomorph which contains a morpholine ring similar to N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, offers insights into molecular configurations and interactions, aiding in the understanding of its chemical properties (Kang et al., 2015).
Molecular Interaction Studies
Binding and Activity Investigations : Studies on similar compounds have been conducted to understand their molecular interactions, binding activities, and receptor engagements. For instance, investigations into the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with cannabinoid receptors provide valuable insights into the pharmacological potential and receptor binding characteristics of N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (Shim et al., 2002).
Receptor Antagonism Research : Research into receptor antagonism has been conducted using structurally similar compounds, shedding light on the potential receptor-targeted activities of N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide. These studies have implications for understanding its role in modulating physiological processes such as sleep, stress, and arousal (Dugovic et al., 2009).
Metabolism and Pharmacokinetics Studies : The metabolism of structurally related compounds, such as HM-30181, has been studied in animal models. This research provides insights into how N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide might be metabolized and its pharmacokinetic properties (Paek et al., 2006).
Computational Chemistry Applications : Computational studies, such as 7Li NMR spectroscopy and molecular modeling, have been conducted on compounds with morpholine groups, which are similar to N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide. These studies provide valuable information on the chemical behavior and potential applications of this compound in various fields (Rezaeivala et al., 2021).
Propiedades
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O5/c1-28-9-8-18-14-17(4-7-21(18)28)22(29-10-12-34-13-11-29)16-26-24(30)25(31)27-20-6-5-19(32-2)15-23(20)33-3/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDVPFPGLYYRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2466172.png)
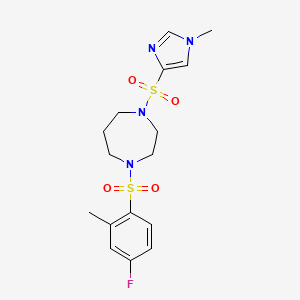
![2-(2-chloro-4-methoxyphenyl)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2466177.png)
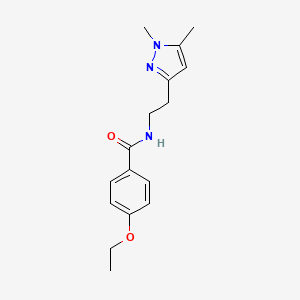
![N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2466180.png)
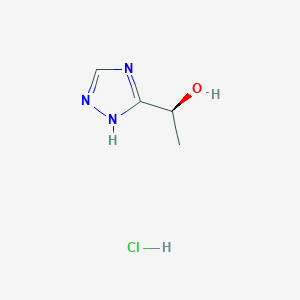
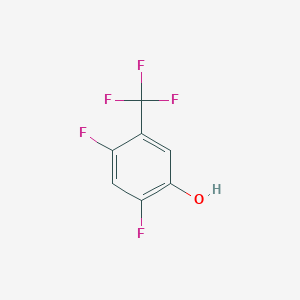
![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2466184.png)
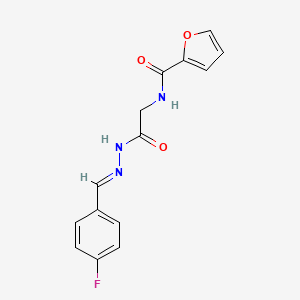
![7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide](/img/structure/B2466187.png)
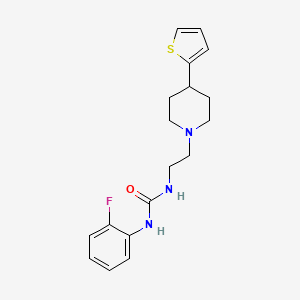

![3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2466192.png)
